1-(1H-Pyrrol-1-yl)pentan-1-one
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Overview
Description
1-(1H-Pyrrol-1-yl)pentan-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring attached to a pentanone chain. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-Pyrrol-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with pentanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Another method involves the use of pyrrole-2-carbaldehyde as a starting material, which is then reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1H-Pyrrol-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-1-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1H-Pyrrol-1-yl)pentan-1-one can be compared with other pyrrole derivatives:
2-(1H-Pyrrol-1-yl)ethanamine: This compound has a similar pyrrole ring but with an ethanamine chain instead of a pentanone chain.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: This compound features a phenyl group attached to the pyrrole ring, offering different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrrol-1-ylpentan-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)10-7-4-5-8-10/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
ITECNXNQETYOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C=CC=C1 |
Origin of Product |
United States |
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